molecular formula C12H15NO3S B14892335 1-(4-Methylthiophene-3-carbonyl)piperidine-2-carboxylic acid

1-(4-Methylthiophene-3-carbonyl)piperidine-2-carboxylic acid

Cat. No.: B14892335
M. Wt: 253.32 g/mol
InChI Key: OOHWYTHRWJJXET-UHFFFAOYSA-N
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Description

1-(4-Methylthiophene-3-carbonyl)piperidine-2-carboxylic acid is a compound that features a thiophene ring substituted with a methyl group at the 4-position and a piperidine ring attached to a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 1-(4-Methylthiophene-3-carbonyl)piperidine-2-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions .

Industrial Production Methods: Industrial production of thiophene derivatives can involve large-scale condensation reactions using automated reactors. The choice of reagents and conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylthiophene-3-carbonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Methylthiophene-3-carbonyl)piperidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylthiophene-3-carbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methylthiophene-3-carbonyl)piperidine-2-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. The combination of the thiophene and piperidine rings can enhance its pharmacological potential compared to other thiophene derivatives .

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

1-(4-methylthiophene-3-carbonyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO3S/c1-8-6-17-7-9(8)11(14)13-5-3-2-4-10(13)12(15)16/h6-7,10H,2-5H2,1H3,(H,15,16)

InChI Key

OOHWYTHRWJJXET-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1C(=O)N2CCCCC2C(=O)O

Origin of Product

United States

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